molecular formula C13H24N2O4 B7915638 [(S)-3-(tert-Butoxycarbonyl-methyl-amino)-piperidin-1-yl]-acetic acid

[(S)-3-(tert-Butoxycarbonyl-methyl-amino)-piperidin-1-yl]-acetic acid

Cat. No.: B7915638
M. Wt: 272.34 g/mol
InChI Key: FWVPOXCUEDGPON-JTQLQIEISA-N
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Description

[(S)-3-(tert-Butoxycarbonyl-methyl-amino)-piperidin-1-yl]-acetic acid is a compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(S)-3-(tert-Butoxycarbonyl-methyl-amino)-piperidin-1-yl]-acetic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The piperidine ring can be introduced through various synthetic routes, including cyclization reactions or by using pre-formed piperidine derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer efficient, versatile, and sustainable processes compared to traditional batch methods . These systems allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds, enhancing the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

[(S)-3-(tert-Butoxycarbonyl-methyl-amino)-piperidin-1-yl]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the Boc protecting group or reduce other functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxalyl chloride for deprotection of the Boc group , and various oxidizing and reducing agents depending on the desired transformation. Reaction conditions typically involve room temperature or mild heating, with reaction times ranging from 1 to 4 hours .

Major Products

The major products formed from these reactions depend on the specific transformation being carried out. For example, deprotection of the Boc group yields the free amine, while oxidation or reduction reactions can introduce or modify functional groups within the molecule.

Scientific Research Applications

[(S)-3-(tert-Butoxycarbonyl-methyl-amino)-piperidin-1-yl]-acetic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor to active pharmaceutical ingredients.

    Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of [(S)-3-(tert-Butoxycarbonyl-methyl-amino)-piperidin-1-yl]-acetic acid involves its interaction with molecular targets and pathways within biological systems. The Boc group serves as a protecting group, allowing for selective reactions at other functional sites within the molecule. Upon deprotection, the free amine can interact with various enzymes, receptors, or other biomolecules, leading to its observed effects.

Comparison with Similar Compounds

[(S)-3-(tert-Butoxycarbonyl-methyl-amino)-piperidin-1-yl]-acetic acid can be compared with other Boc-protected amino acids and piperidine derivatives. Similar compounds include:

    N-Boc-piperidine: A simpler Boc-protected piperidine derivative used in organic synthesis.

    Boc-protected amino acids: Commonly used in peptide synthesis and as intermediates in the synthesis of more complex molecules.

Properties

IUPAC Name

2-[(3S)-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]piperidin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)14(4)10-6-5-7-15(8-10)9-11(16)17/h10H,5-9H2,1-4H3,(H,16,17)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWVPOXCUEDGPON-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCCN(C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@H]1CCCN(C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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